2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
195985-12-7
VCID:
VC0182694
InChI:
InChI=1S/C10H8N2O4/c13-8-4-11-9(14)6-2-1-5(10(15)16)3-7(6)12-8/h1-3H,4H2,(H,11,14)(H,12,13)(H,15,16)
SMILES:
C1C(=O)NC2=C(C=CC(=C2)C(=O)O)C(=O)N1
Molecular Formula:
C10H8N2O4
Molecular Weight:
220.18 g/mol
2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid
CAS No.: 195985-12-7
Main Products
VCID: VC0182694
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
CAS No. | 195985-12-7 |
---|---|
Product Name | 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid |
Molecular Formula | C10H8N2O4 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O4/c13-8-4-11-9(14)6-2-1-5(10(15)16)3-7(6)12-8/h1-3H,4H2,(H,11,14)(H,12,13)(H,15,16) |
Standard InChIKey | RFGPIJJAGNRBBJ-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
Canonical SMILES | C1C(=O)NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
PubChem Compound | 2757373 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume